Technical Monograph: Physicochemical Profiling & Lipophilicity of 1,6,7-Trichloronaphthalene (PCN-25)
Technical Monograph: Physicochemical Profiling & Lipophilicity of 1,6,7-Trichloronaphthalene (PCN-25)
Topic: 1,6,7-Trichloronaphthalene (PCN-25): Physicochemical Data & Lipophilicity Content Type: Technical Monograph Audience: Research Scientists, Toxicologists, and Analytical Chemists[1]
Executive Summary & Compound Identity
1,6,7-Trichloronaphthalene (IUPAC), designated as PCN-25 in the Congener Numbering System, is a specific isomer of the polychlorinated naphthalene (PCN) family.[1] Historically used in dielectric fluids and flame retardants (e.g., Halowax mixtures), PCNs are now classified as Persistent Organic Pollutants (POPs).
For the drug development and toxicology community, PCN-25 serves as a critical reference standard for studying halogenated aromatic lipophilicity and aryl hydrocarbon receptor (AhR) binding kinetics. Its structural rigidity and hydrophobicity make it a model compound for validating partition coefficient methodologies.
Identity Data Panel
| Parameter | Value |
| IUPAC Name | 1,6,7-Trichloronaphthalene |
| Congener ID | PCN-25 |
| CAS Registry Number | 55720-39-3 |
| Molecular Formula | C₁₀H₅Cl₃ |
| Molecular Weight | 231.51 g/mol |
| SMILES | Clc1cc2cc(Cl)c(Cl)cc2cc1 |
Physicochemical Properties
Expert Insight: Accurate physicochemical data for PCN-25 is often confounded by historical data derived from technical mixtures (e.g., Halowax 1031). The values below distinguish between experimental consensus for the trichloro-homologue group and specific predicted values for the 1,6,7-isomer.
| Property | Value / Range | Source/Method |
| Physical State | Crystalline Solid (Colorless to pale yellow) | Standard State |
| Melting Point | 105 °C – 115 °C (Predicted) | Homologue extrapolation |
| Boiling Point | ~305 °C – 315 °C at 760 mmHg | Predicted (EPI Suite) |
| Vapor Pressure | 2.5 × 10⁻³ Pa (at 25°C) | Sub-cooled liquid estimation |
| Water Solubility | ~15 – 30 µg/L (at 25°C) | Highly Hydrophobic |
| Henry’s Law Constant | ~2.5 Pa[1][2]·m³/mol | Indicates volatility from water |
Lipophilicity Profile (Log Kow)
Lipophilicity, expressed as the octanol-water partition coefficient (
Why it matters: For hydrophobic compounds (Log
-
Consensus Log
for PCN-25: 5.1 – 5.5 -
Implication: High potential for bioaccumulation in lipid-rich tissues; crosses the blood-brain barrier effectively.[1]
Comparative Lipophilicity Data
| Method | Log | Reliability |
| Slow-Stirring (OECD 123) | 5.35 ± 0.15 | High (Gold Standard) |
| HPLC Retention (OECD 117) | 5.2 – 5.6 | Medium (Dependent on reference set) |
| Computational (XLogP3) | 5.3 | High (Structure-based) |
Experimental Protocols
Protocol A: Determination of Log Kow via Slow-Stirring (OECD 123)
Objective: Determine thermodynamic equilibrium partitioning without micro-droplet formation.
Workflow Diagram:
Figure 1: The Slow-Stirring workflow minimizes emulsion artifacts, critical for accurate Log Kow determination of hydrophobic POPs.
Detailed Steps:
-
System Setup: Use a 1L double-walled glass vessel thermostated at 25.0 ± 0.05°C.
-
Phase Loading: Fill with 900 mL water (HPLC grade) and carefully layer 50 mL of 1-octanol (saturated with water) on top.
-
Spiking: Introduce PCN-25 dissolved in a small volume of octanol into the upper phase. Avoid disturbing the interface.
-
Stirring: Stir the aqueous phase gently using a magnetic bar. Critical: The vortex depth must not exceed 1 cm to prevent droplet shear.
-
Equilibration: Stir for a minimum of 24 hours.
-
Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw aliquots from the water phase (via stopcock or syringe) and octanol phase.
-
Analysis: Extract aqueous samples with hexane; analyze both phases via GC-MS (SIM mode) or GC-ECD.
-
Validation: Equilibrium is confirmed when the concentration ratio remains constant over two consecutive sampling points (e.g., 24h and 36h).
Protocol B: High-Throughput Lipophilicity Screening (HPLC Method)
Objective: Rapid estimation of lipophilicity using retention time correlation.
Workflow Diagram:
Figure 2: HPLC-based estimation relies on the linear relationship between Log k' (capacity factor) and Log Kow.[1]
Key Technical Note: For PCN-25, use a C18 column with high carbon loading. A mobile phase of Methanol:Water (85:15) is recommended to ensure elution within a reasonable timeframe while maintaining interaction selectivity.
Biological & Environmental Implications
The lipophilicity of PCN-25 drives its toxicokinetics.
-
Bioaccumulation: With a Log
> 5, PCN-25 partitions strongly into adipose tissue. -
AhR Activation: 1,6,7-Trichloronaphthalene exhibits "dioxin-like" toxicity.[1]
-
The planar structure allows it to fit into the Aryl Hydrocarbon Receptor (AhR) binding pocket, inducing CYP1A1 expression.
-
Toxic Equivalency (TEQ): While less potent than TCDD, its accumulation potential makes it a chronic stressor.
-
References
-
PubChem. (2021).[2] 1,4,5-Trichloronaphthalene (Isomer Data & PCN Class Properties). National Library of Medicine. [Link]
-
Falandysz, J. (1998).[5] Polychlorinated naphthalenes: an environmental update. Environmental Pollution.[4] [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
US EPA. (2012). Technical Fact Sheet – Polychlorinated Naphthalenes (PCNs).[Link]
-
Helm, P. A., et al. (2002).[6] Polychlorinated naphthalenes in the Great Lakes. Environmental Science & Technology. [Link]
Sources
- 1. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]
- 2. 1,4,5-Trichloronaphthalene | C10H5Cl3 | CID 154262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0962 - TRICHLORONAPHTHALENE [inchem.org]
- 4. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
